(4-Pentylphenoxy)acetic acid
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Overview
Description
(4-Pentylphenoxy)acetic acid is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by a phenoxy group substituted with a pentyl chain at the para position and an acetic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Pentylphenoxy)acetic acid typically involves the reaction of 4-pentylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: (4-Pentylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-Pentylphenoxy)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Pentylphenoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The acetic acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Phenoxyacetic acid: Similar structure but lacks the pentyl chain, leading to different physical and chemical properties.
4-Butylphenoxyacetic acid: Similar structure with a butyl chain instead of a pentyl chain, resulting in slightly different reactivity and applications.
Uniqueness: (4-Pentylphenoxy)acetic acid is unique due to its specific structural features, such as the pentyl chain, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(4-pentylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-11-6-8-12(9-7-11)16-10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVFPSLQRRXKQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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